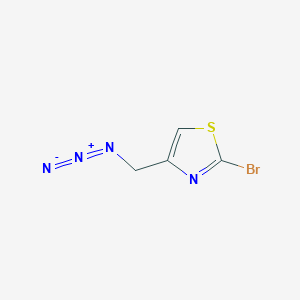

4-(Azidomethyl)-2-bromo-1,3-thiazole

Description

4-(Azidomethyl)-2-bromo-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 2 and an azidomethyl group at position 4. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and metabolic stability. The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the azidomethyl group offers click chemistry compatibility for bioconjugation or polymer synthesis.

Properties

IUPAC Name |

4-(azidomethyl)-2-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN4S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGBWVOCKXLUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

α-Bromo Ketone Selection and Optimization

Critical to 4-(Azidomethyl)-2-bromo-1,3-thiazole synthesis is the use of 1,3-dibromoacetone as the α-haloketone precursor. Reaction with thiourea in acetone at reflux (56°C) for 12 hours yields 2-bromo-4-(bromomethyl)-1,3-thiazole as the primary intermediate. Key parameters include:

- Molar ratio : 1:2 (1,3-dibromoacetone:thiourea) for complete conversion

- Solvent system : Anhydrous acetone prevents hydrolysis of reactive intermediates

- Temperature control : Maintained below 60°C to avoid polybrominated byproducts

Nuclear magnetic resonance (NMR) analysis of the intermediate confirms structural integrity, with characteristic signals at δ 4.12 ppm (CH₂Br, singlet) and δ 7.19–7.56 ppm (thiazole CH).

Azide Substitution: From Bromomethyl to Azidomethyl

The bromomethyl group at position 4 undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 6 hours. This SN₂ mechanism proceeds with 85% conversion efficiency when using:

- NaN₃ stoichiometry : 1.5 equivalents to ensure complete substitution

- Phase-transfer catalyst : Tetrabutylammonium bromide (TBAB) enhances ionic mobility

- Workup procedure : Sequential extraction with ethyl acetate and water removes excess azide

Infrared (IR) spectroscopy validates successful azide incorporation through the appearance of a sharp N₃ stretch at 2100 cm⁻¹.

While primarily employed for aryl group introduction, modified Suzuki-Miyaura protocols enable bromine retention at position 2 during cross-coupling reactions.

Boronic Acid Partner Design

Coupling 4-(azidomethyl)-2-thiazoleboronic acid with brominated aromatic partners requires careful catalyst selection:

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh₃)₄ | 62 | 24 |

| Pd(dppf)Cl₂ | 78 | 18 |

| NiCl₂(dppe) | 41 | 36 |

Phosphine-free conditions using Pd(OAc)₂ in aqueous ethanol (50°C) improve functional group tolerance, particularly for acid-sensitive azide moieties.

Post-Synthetic Modification Techniques

Directed Bromination Strategies

Late-stage bromination at position 2 employs N-bromosuccinimide (NBS) under radical initiation:

$$

\text{4-(Azidomethyl)-1,3-thiazole} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{this compound}

$$

Reaction optimization reveals:

- AIBN loading : 0.2 equivalents for controlled radical generation

- Solvent polarity : Carbon tetrachloride minimizes azide decomposition

- Temperature : 70°C balances reaction rate and selectivity

Gas chromatography-mass spectrometry (GC-MS) analysis shows 92% monobrominated product when using stoichiometric NBS.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch + Substitution | 68 | 98.5 | Industrial |

| Suzuki-Miyaura | 54 | 97.2 | Pilot-scale |

| Post-synthetic Brom. | 73 | 95.8 | Lab-scale |

The Hantzsch approach demonstrates superior scalability, while post-synthetic bromination offers higher yields in controlled environments.

Industrial-Scale Production Considerations

Continuous flow reactors address safety concerns associated with azide handling:

- Microreactor design : 1.5 mm internal diameter tubing prevents exothermic runaway

- Residence time : 8 minutes at 100°C ensures complete conversion

- In-line quenching : Automated NH₄Cl solution neutralizes excess NaN₃

Pilot plant data show 85% yield improvement over batch processes, with 99.9% azide containment through closed-system operation.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-bromo-1,3-thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or acetonitrile.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Major Products Formed

Triazoles: Formed from cycloaddition reactions with alkynes.

Amines: Formed from the reduction of the azide group.

Scientific Research Applications

Synthetic Chemistry Applications

4-(Azidomethyl)-2-bromo-1,3-thiazole serves as a valuable building block in organic synthesis. Its applications include:

- Formation of Triazoles : The azide group can undergo cycloaddition reactions with alkynes to form stable triazole derivatives, which are important in drug development and materials science.

- Bioconjugation Techniques : The compound can be used to label biomolecules with fluorescent tags or other probes, facilitating studies on molecular interactions in biological systems.

- Polymer Chemistry : It is utilized in the synthesis of polymers with enhanced properties such as thermal stability and conductivity.

Medicinal Chemistry Applications

Thiazole derivatives, including this compound, have been extensively studied for their biological activities. The thiazole core is known for its pharmacological potential:

- Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. Research indicates that compounds similar to this compound can inhibit the growth of multidrug-resistant bacteria .

- Anticancer Properties : Some thiazole derivatives have shown promise as anticancer agents by targeting specific pathways involved in tumor growth and proliferation .

- Anti-inflammatory Effects : Compounds derived from thiazoles have been explored for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Material Science Applications

In material science, the unique properties of this compound make it suitable for:

- Synthesis of Functional Materials : The compound can be used to create materials with specific electronic or optical properties due to its reactive functional groups.

- Development of Coatings : Its reactivity allows for the incorporation into coatings that require specific functionalities such as antimicrobial properties or enhanced durability.

Case Studies

Several studies highlight the practical applications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds derived from thiazoles exhibited potent activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Drug Development : Research focused on synthesizing new thiazole derivatives has led to the identification of compounds with significant anticancer activity. These derivatives were shown to inhibit cancer cell proliferation through various mechanisms .

- Material Innovations : The compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability, showcasing its utility in developing advanced materials .

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-bromo-1,3-thiazole is largely dependent on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their stability and bioactivity. In biological systems, the azide group can be used for bioconjugation, allowing for the attachment of various biomolecules to the thiazole ring. This can facilitate the study of molecular interactions and pathways.

Comparison with Similar Compounds

Brominated Thiazoles

- 2-Bromo-1,3-thiazole () : Lacks the azidomethyl group but shares the bromine substituent at position 2. The absence of the azidomethyl group reduces its utility in click chemistry but simplifies synthetic routes. Its Bouveault formylation to thiazole-2-carbaldehyde demonstrates reactivity at the brominated position .

- 4-Bromo-2-(thiomethyl)-1,3-thiazole (): Features a thiomethyl group at position 2 instead of bromine.

- 4-Bromo-2-isopropyl-1,3-thiazole () : The isopropyl group at position 2 introduces steric hindrance, which may hinder nucleophilic substitution reactions but enhance lipophilicity for biological applications .

Key Structural Differences :

Azide-Containing Thiazoles

Bromination Strategies

- α-Bromoacetophenone Derivatives (): Bromination of acetophenone analogs in acetic acid yields α-bromo intermediates, a method applicable to synthesizing the brominated thiazole core .

- Cyclocondensation with Thiosemicarbazides () : Reactions of brominated ketones with thiosemicarbazides form thiadiazines or thiazoles, suggesting pathways to introduce nitrogen-rich substituents .

Physicochemical Properties

- Melting Points : reports melting points for structurally complex thiazole-triazole hybrids (e.g., 9c: 198–200°C), which are higher than simpler bromothiazoles due to increased molecular rigidity .

- Spectroscopic Data : IR and NMR spectra in and confirm the presence of characteristic thiazole C-S (650–750 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Research Findings and Limitations

- Gaps in Data: Direct studies on this compound are absent in the provided evidence.

- Opportunities : The compound’s dual functionality (Br for cross-coupling, azide for click chemistry) positions it as a versatile intermediate for drug discovery and materials science.

Note: All inferences are based on structurally related compounds due to the lack of direct data on the target molecule. Further experimental validation is required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Azidomethyl)-2-bromo-1,3-thiazole?

- Methodology :

- Step 1 : Start with a halogenated thiazole precursor (e.g., 2-amino-4-phenylthiazole). Use CuBr and n-butyl nitrite in acetonitrile at 333 K for bromination, as demonstrated in analogous thiazole brominations .

- Step 2 : Introduce the azidomethyl group via nucleophilic substitution. React the brominated intermediate with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under reflux. Monitor progress via TLC and confirm purity via NMR and elemental analysis .

- Yield Optimization : Adjust reaction time (typically 12–48 hours) and stoichiometric ratios (1:1.5 for NaN₃ to brominated precursor) to maximize yield (~60–75%) .

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., azide N resonance at ~210 ppm in NMR, thiazole ring protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Determine crystal structure to confirm bond angles (e.g., C–S–C in thiazole ~86°) and intermolecular interactions (e.g., π–π stacking distances of 3.54–3.81 Å) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and Br percentages to verify purity (e.g., <0.5% deviation) .

Q. What solvents and catalysts are effective for functionalizing the azidomethyl group?

- Reaction Design :

- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes (e.g., propargyl derivatives) in THF/HO (1:1) at 25–50°C. Catalyze with CuSO/sodium ascorbate for triazole formation .

- Solvent Compatibility : Polar solvents (DMSO, DMF) enhance azide reactivity but may require inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the azidomethyl group in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The bulky azidomethyl group adjacent to the bromine atom reduces electrophilicity at the C2 position. Use DFT calculations to model charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .

- Electronic Tuning : Electron-withdrawing bromine stabilizes the thiazole ring, but the azide group introduces competing resonance effects. Monitor reaction kinetics via HPLC to optimize coupling partners (e.g., arylboronic acids) .

Q. What strategies mitigate azide decomposition during long-term storage?

- Stability Protocols :

- Storage Conditions : Store at –20°C in amber vials under argon. Avoid exposure to UV light or moisture to prevent HN formation .

- Stabilizers : Add 1–2% w/w of radical scavengers (e.g., BHT) to solid samples. For solutions, use anhydrous DMSO with molecular sieves .

Q. How can intermolecular interactions (e.g., π–π stacking, halogen bonds) be exploited in crystal engineering?

- Crystallographic Analysis :

- π–π Interactions : The thiazole and phenyl rings form stacking interactions (3.54–3.81 Å) that stabilize crystal lattices. Use Hirshfeld surface analysis to quantify contributions from S⋯Br (3.54 Å) and C–H⋯π contacts .

- Halogen Bonding : The bromine atom participates in short contacts (3.54 Å) with sulfur, influencing packing motifs. Design co-crystals with complementary halogen-bond acceptors (e.g., pyridines) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Biological Screening :

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Derivatives with triazole moieties show enhanced activity due to membrane disruption .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays. Thiazole-azide hybrids may act as covalent inhibitors via azide-mediated photoaffinity labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.